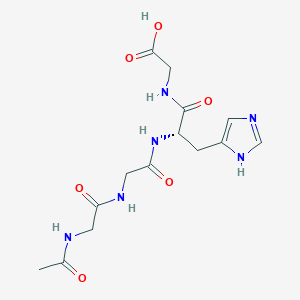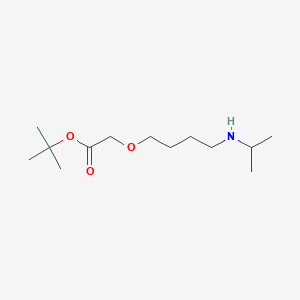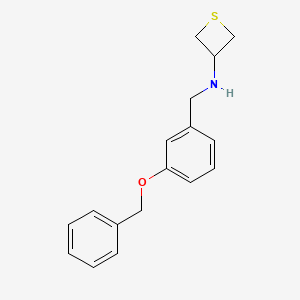
N-(3-(Benzyloxy)benzyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Benzyloxy)benzyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . This can be followed by a nucleophilic substitution reaction to introduce the benzyloxybenzyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Benzyloxy)benzyl)thietan-3-amine can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced sulfur species.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the benzyloxy group.
Applications De Recherche Scientifique
N-(3-(Benzyloxy)benzyl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(3-(Benzyloxy)benzyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The thietane ring can interact with biological molecules, potentially inhibiting or modifying their function. The benzyloxybenzyl group can enhance the compound’s ability to interact with specific targets, making it a versatile molecule for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: A simpler compound with a thietane ring and an amine group.
Benzyloxybenzylamine: Contains the benzyloxybenzyl group but lacks the thietane ring.
Uniqueness
N-(3-(Benzyloxy)benzyl)thietan-3-amine is unique due to the combination of the thietane ring and the benzyloxybenzyl group. This combination imparts unique chemical and biological properties that are not found in simpler compounds like thietan-3-amine or benzyloxybenzylamine .
Propriétés
Formule moléculaire |
C17H19NOS |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-[(3-phenylmethoxyphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C17H19NOS/c1-2-5-14(6-3-1)11-19-17-8-4-7-15(9-17)10-18-16-12-20-13-16/h1-9,16,18H,10-13H2 |
Clé InChI |
AEOYAXYQXUZJEG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


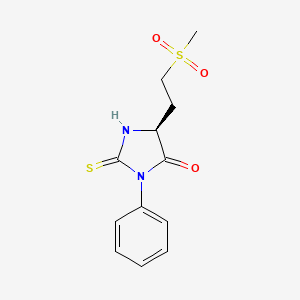
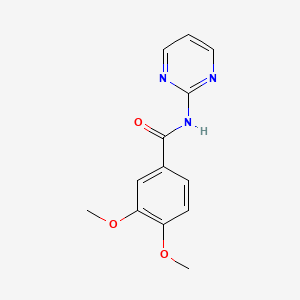

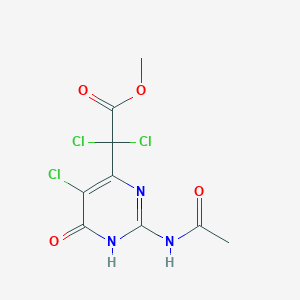
![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
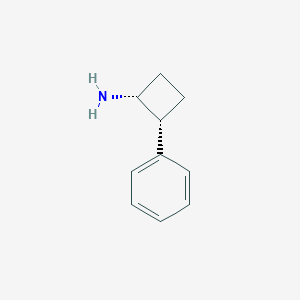
![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
